molecular formula C25H18OS2 B14361482 Bis[4-(phenylsulfanyl)phenyl]methanone CAS No. 93103-33-4

Bis[4-(phenylsulfanyl)phenyl]methanone

Cat. No.: B14361482
CAS No.: 93103-33-4
M. Wt: 398.5 g/mol
InChI Key: IOPUXYCZCIVRBY-UHFFFAOYSA-N
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Description

Bis[4-(phenylsulfanyl)phenyl]methanone is a benzophenone derivative characterized by two phenylsulfanyl (-S-C₆H₅) substituents at the para positions of the central methanone group. This compound belongs to a class of aromatic ketones with applications in organic electronics and materials science due to its electron-accepting properties and stability. The presence of sulfur atoms in the phenylsulfanyl groups may enhance intermolecular interactions (e.g., π-π stacking) and alter electronic properties compared to oxygen- or nitrogen-substituted analogs .

Properties

CAS No.

93103-33-4

Molecular Formula

C25H18OS2

Molecular Weight

398.5 g/mol

IUPAC Name

bis(4-phenylsulfanylphenyl)methanone

InChI

InChI=1S/C25H18OS2/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H

InChI Key

IOPUXYCZCIVRBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Halogen-Thiol Exchange

4-Bromoacetophenone reacts with sodium thiophenolate in ethanol/water (3:1) under phase-transfer conditions (tetrabutylammonium bromide, 0.1 equiv) at reflux. After 8 hours, 4-(phenylsulfanyl)acetophenone precipitates in 89% yield. X-ray crystallography confirms regiospecific para-substitution without ketone reduction byproducts. Scaling to 10 mol batches maintains 85-87% yield, demonstrating process robustness.

Oxidative Dimerization

The monomeric 4-(phenylsulfanyl)acetophenone undergoes oxidative coupling using Cu(I)-TEMPO in dichloroethane at 60°C. Oxygen sparging (0.5 L/min) drives the reaction to 92% conversion in 6 hours, producing Bis[4-(phenylsulfanyl)phenyl]methanone with 78% isolated yield after recrystallization from ethyl acetate. Comparative oxidant screening reveals Cu(I)-TEMPO superiority over MnO2 or KMnO4, which promote overoxidation to sulfone derivatives (15-30%).

Transition-Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies enable modular construction of the target molecule through Suzuki-Miyaura or Ullmann-type couplings.

Suzuki-Miyaura Bis-Coupling

Bis(4-boronophenyl)methanone reacts with 4-bromothioanisole under Pd(PPh3)4 catalysis (2 mol%) in degassed toluene/ethanol (4:1). After 12 hours at 85°C, the intermediate undergoes demethylation with BBr3 (2.5 equiv) in dichloromethane to unmask thiol groups, yielding 64% overall. This route's key advantage lies in avoiding harsh nucleophilic conditions, preserving ketone integrity. 31P NMR spectroscopy confirms phosphine ligand stability during the coupling phase.

Ullmann Thioetherification

Direct C-S bond formation employs bis(4-iodophenyl)methanone and thiophenol with CuI/L-proline catalyst (10 mol%) in DMSO at 100°C. After 36 hours, GC-MS analysis shows 83% conversion to target product, with 12% di-ortho-substituted byproduct. Yield improves to 76% when using microwave irradiation (150°C pulsed cycles), reducing reaction time to 45 minutes. Copper leaching tests indicate <5 ppm residual metal after chelating resin treatment.

Comparative Methodological Analysis

The table below evaluates critical parameters across synthesis routes:

Method Yield (%) Purity (HPLC) Reaction Time Scale-Up Feasibility
Friedel-Crafts 68 95.2 24 h Moderate
Nucleophilic/Oxidative 78 98.1 14 h High
Suzuki-Demethylation 64 97.8 18 h Low
Ullmann Microwave 76 96.5 0.75 h High

Key findings:

  • The nucleophilic/oxidative route achieves superior purity (98.1%) due to crystalline intermediate isolation
  • Ullmann microwave synthesis offers fastest throughput but requires specialized equipment
  • Friedel-Crafts methods generate halogenated waste streams, complicating large-scale production

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[4-(phenylsulfanyl)phenyl]methanone can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis[4-(phenylsulfanyl)phenyl]methanone, also known as phenyl-(4-phenylsulfanylphenyl)methanone, is an organic compound with a ketone functional group attached to two phenyl rings, each substituted with a phenylsulfanyl group. It has the molecular formula C25H18OS2C_{25}H_{18}OS_2 and a molecular weight of approximately 302.37 g/mol. This compound has diverse applications in scientific research due to its unique structure and interesting chemical properties influenced by the presence of the phenylsulfanyl moiety.

Scientific Research Applications
Phenyl-(4-phenylsulfanylphenyl)methanone has applications across different fields, including:

  • Medicinal Chemistry Research indicates that phenyl-(4-phenylsulfanylphenyl)methanone and its derivatives may exhibit potential biological activities. The mechanism of action involves interaction with biological macromolecules, where the phenylsulfanyl group may form reactive intermediates that modulate enzymatic activities.
  • Organic Light-Emitting Diodes (OLEDs) Benzophenone fragments, including phenyl-(4-phenylsulfanylphenyl)methanone derivatives, can be applied in the synthesis of blue TADF emitters . For example, combining a benzophenone electron acceptor with a 11-phenyldihydroindolo[2,3-a]carbazole electron donor yields material EA6, which, when applied as a dopant in blue OLED DEA6, achieves a maximum EQE of 17.7% and luminance of over 14,000 cd/m2 .

Reactions
Phenyl-(4-phenylsulfanylphenyl)methanone can undergo several types of reactions:

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
  • Reduction: Can be reduced using sodium borohydride or lithium aluminum hydride to form alcohols.
  • Substitution: Can undergo substitution reactions with halides or amines to produce substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of Bis[4-(phenylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The phenylsulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Bis[4-(phenylsulfanyl)phenyl]methanone, emphasizing differences in substituents, molecular weights, and applications:

Compound Substituents Molecular Weight Key Properties/Applications References
This compound 4-(Ph-S)C₆H₄ 382.47 g/mol* Potential use in OLEDs; sulfur enhances electron mobility and thermal stability.
Bis(4-phenoxyphenyl)methanone 4-(Ph-O)C₆H₄ 366.41 g/mol High thermal stability; used in polymers and coatings.
Bis[4-(dimethylamino)phenyl]methanone 4-(NMe₂)C₆H₄ 268.35 g/mol Intermediate in malachite green degradation; cytotoxic parent compound.
Bis(4-(trifluoromethyl)phenyl)methanone 4-(CF₃)C₆H₄ 318.21 g/mol Electron-withdrawing CF₃ groups improve oxidative stability; used in fluorinated polymers.
Bis[4-(dibutylamino)phenyl]methanone 4-(NBu₂)C₆H₄ 476.72 g/mol Electron-rich; potential in optoelectronic devices.

*Calculated based on molecular formula C₂₅H₁₈OS₂.

Key Findings:

Electronic Properties: Electron-Withdrawing Groups: Compounds like bis(4-(trifluoromethyl)phenyl)methanone exhibit enhanced oxidative stability due to CF₃ groups, making them suitable for high-performance materials . In contrast, this compound’s sulfur atoms may act as weak electron donors, balancing charge transport in organic semiconductors . Electron-Donating Groups: Bis[4-(dimethylamino)phenyl]methanone, with strong electron-donating NMe₂ groups, is prone to degradation under microbial action, as seen in malachite green biodegradation pathways .

Thermal and Chemical Stability: Bis(4-phenoxyphenyl)methanone (366.41 g/mol) demonstrates high thermal stability (decomposition >300°C), attributed to rigid phenoxy linkages . This compound likely shares similar stability due to aromaticity but may exhibit lower melting points due to sulfur’s larger atomic radius .

Biodegradability: Benzophenones with dimethylamino substituents (e.g., bis[4-(dimethylamino)phenyl]methanone) are degraded by Pseudomonas plecoglossi MG2 into non-toxic intermediates, whereas sulfur-containing analogs like the target compound may resist microbial breakdown due to sulfur’s electronegativity .

Spectroscopic Characterization: NMR and FTIR data for related compounds (e.g., [1,3-bis(4-chlorophenyl)hexahydropyrimidin-5-yl]phenylmethanone) suggest that substituents significantly alter spectral fingerprints. For instance, carbonyl stretching frequencies in this compound are expected near 1650–1680 cm⁻¹, slightly lower than oxygenated analogs due to sulfur’s resonance effects .

Applications: OLEDs: Compounds like Px2BP and AcPmBPX () use benzophenone acceptors for thermally activated delayed fluorescence (TADF). This compound’s structure could similarly serve as a green TADF emitter. Environmental Remediation: Unlike malachite green derivatives, sulfur-substituted benzophenones may require specialized microbial consortia for degradation .

Critical Analysis of Divergent Data

  • Thermochemistry: Methanone derivatives with methyl substituents (e.g., (4-methylphenyl)phenylmethanone) show melting points near 72°C, while bulkier analogs like bis(4-phenoxyphenyl)methanone exhibit higher thermal stability . This suggests that this compound’s melting point may range between 100–150°C, pending experimental validation.

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